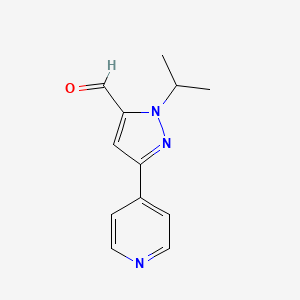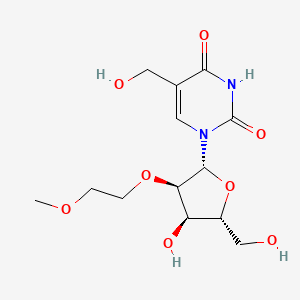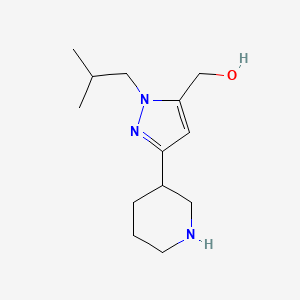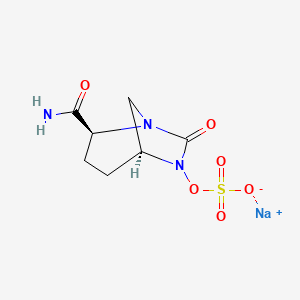![molecular formula C6H6N2S B13429078 2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
2-Methyl-4h-pyrrolo[2,3-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4H-pyrrolo[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrrolo[2,3-d]thiazole typically involves the esterification of 2-methylpyridine with thiolacetic acid, followed by bromination and reduction . The reaction conditions are as follows:
Esterification: 2-methylpyridine is reacted with thiolacetic acid in the presence of a suitable catalyst.
Bromination: The esterified product is then subjected to bromination using bromine or a brominating agent.
Reduction: The brominated intermediate is reduced to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the thiazole ring, leading to different derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
2-Methyl-4H-pyrrolo[2,3-d]thiazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-4H-pyrrolo[2,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions are mediated by the compound’s ability to bind to active sites or allosteric sites on target proteins, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Pyrrole: A basic heterocyclic compound with a single pyrrole ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system.
Comparison: 2-Methyl-4H-pyrrolo[2,3-d]thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to thiazole and pyrrole, it offers a more complex structure that can interact with a broader range of biological targets. Pyrrolopyrazine, while similar in having a fused ring system, differs in its nitrogen content and resulting biological activities .
Propriétés
Formule moléculaire |
C6H6N2S |
|---|---|
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-4-8-6-5(9-4)2-3-7-6/h2-3,7H,1H3 |
Clé InChI |
ATROTOREUWDBSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)

